molecular formula C16H16F4N2O3 B12620747 8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid CAS No. 918490-21-8

8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid

Cat. No.: B12620747
CAS No.: 918490-21-8
M. Wt: 360.30 g/mol
InChI Key: QSVWXQWXIQVXRP-UHFFFAOYSA-N
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Description

8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid is a complex organic compound with the molecular formula C16H16F4N2O3. This compound is notable for its unique structure, which includes a fluorinated isoquinoline core and a piperidine ring. The presence of trifluoroacetic acid adds to its chemical stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.

    Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to stabilize the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The fluorinated isoquinoline core can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance binding affinity and specificity. Trifluoroacetic acid can stabilize the compound, enhancing its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroisoquinoline: Lacks the piperidine ring and trifluoroacetic acid.

    Piperidinylisoquinoline: Does not contain the fluorine atom or trifluoroacetic acid.

    Trifluoroacetic Acid Derivatives: May lack the isoquinoline core or piperidine ring.

Uniqueness

8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid is unique due to its combination of a fluorinated isoquinoline core, a piperidine ring, and the presence of trifluoroacetic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

918490-21-8

Molecular Formula

C16H16F4N2O3

Molecular Weight

360.30 g/mol

IUPAC Name

8-fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H15FN2O.C2HF3O2/c15-14-8-12(18-11-2-5-16-6-3-11)7-10-1-4-17-9-13(10)14;3-2(4,5)1(6)7/h1,4,7-9,11,16H,2-3,5-6H2;(H,6,7)

InChI Key

QSVWXQWXIQVXRP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC(=C3C=NC=CC3=C2)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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